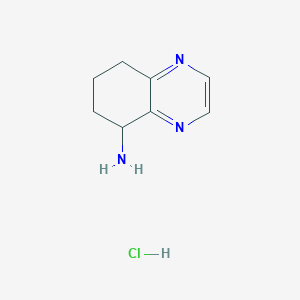

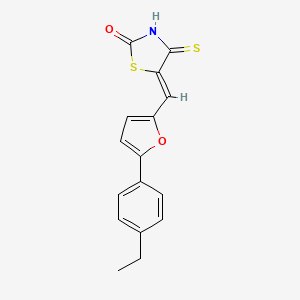

![molecular formula C19H16N4O2 B2631800 Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate CAS No. 261729-53-7](/img/structure/B2631800.png)

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is a chemical compound with the CAS Number: 261729-53-7 and a molecular weight of 332.36 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate was confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to predict their binding affinity toward the homology model of A2B receptor .Applications De Recherche Scientifique

Anticancer Properties

The compound has drawn attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .

Antifungal Activity

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate exhibits antifungal properties. It has been evaluated against fungal pathogens, including Candida species and Aspergillus, showing promising results in inhibiting fungal growth .

Anti-HIV Potential

Researchers have explored the compound’s ability to inhibit HIV replication. While more studies are needed, initial findings indicate that it may interfere with viral enzymes and reduce viral load .

Anti-inflammatory and Analgesic Effects

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate has demonstrated anti-inflammatory and analgesic properties. It may modulate inflammatory pathways and alleviate pain .

Cardiovascular Applications

Studies have investigated its cardiotonic effects, suggesting that it could influence heart function and blood pressure regulation. Further research is required to fully understand its cardiovascular impact .

Neuroleptic and Nootropic Activities

The compound has been explored for its potential as a neuroleptic (antipsychotic) and nootropic (cognitive-enhancing) agent. It may affect neurotransmitter systems and cognitive processes .

Tuberculostatic Properties

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate has been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It shows promise as a tuberculostatic agent .

Antiviral and Anti-protozoal Effects

Preliminary studies suggest that the compound may inhibit certain viruses and protozoa. Its antiviral and anti-protozoal potential warrants further investigation .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is primarily known to target DNA . It intercalates into the DNA structure, which can disrupt the normal functioning of cells .

Mode of Action

The compound Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate interacts with its target, DNA, by intercalating between the base pairs . This intercalation can cause changes in the DNA structure, affecting its replication and transcription processes .

Biochemical Pathways

The interaction of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate with DNA affects various biochemical pathways. It has been observed to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to programmed cell death or apoptosis, particularly in cancer cells .

Pharmacokinetics

Its molecular weight of 33236 suggests that it may have suitable properties for bioavailability .

Result of Action

The result of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate’s action is primarily the induction of apoptosis in cells . By intercalating into DNA and affecting the balance of pro-apoptotic and anti-apoptotic proteins, it can lead to cell death . This makes it a potential candidate for anticancer therapy .

Action Environment

The action, efficacy, and stability of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the compound’s stability and interaction with DNA . .

Propriétés

IUPAC Name |

ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-25-19(24)18-22-21-17-15(12-13-8-4-3-5-9-13)20-14-10-6-7-11-16(14)23(17)18/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXQKAPQOGJRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)

![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)

![(Diphenylmethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2631733.png)

![2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2631737.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)